molecular formula CaH2OZr B3394023 Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9) CAS No. 71243-77-1

Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)

Cat. No.: B3394023
CAS No.: 71243-77-1
M. Wt: 149.32 g/mol
InChI Key: JPWYMJCBOIWXAC-UHFFFAOYSA-N
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Description

Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9) is a useful research compound. Its molecular formula is CaH2OZr and its molecular weight is 149.32 g/mol. The purity is usually 95%.
The exact mass of the compound Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9) is 147.877854 g/mol and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/Ca.H2O.Zr/h;1H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYMJCBOIWXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Ca].[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH2OZr
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
Reactant of Route 2
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
Reactant of Route 3
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
Reactant of Route 4
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
Reactant of Route 5
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
Reactant of Route 6
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)

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